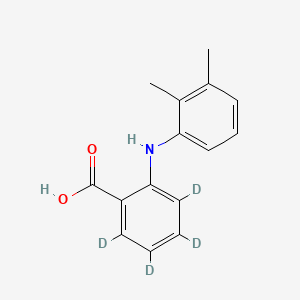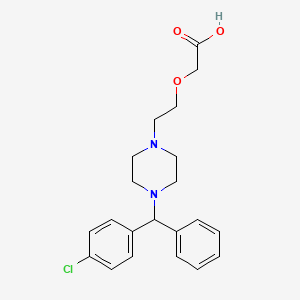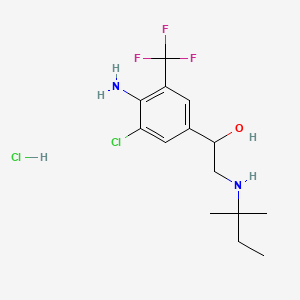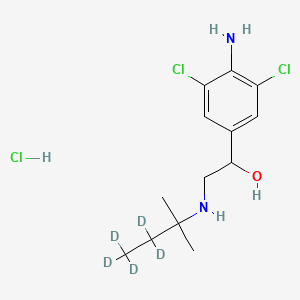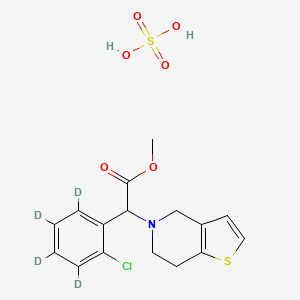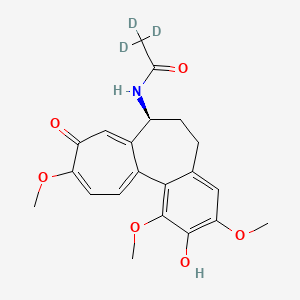
Desmethyl Mirtazapine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethyl Mirtazapine-d4 is a labelled metabolite of Mirtazapine, an α2-adrenergic blocker .
Synthesis Analysis
A new, rapid, and sensitive high-performance liquid chromatography method has been developed in human plasma for the determination of Mirtazapine and N-desmethylmirtazapine (NDM) that is an active metabolite .Molecular Structure Analysis
The molecular formula of this compound is C16H13N3D4 . It is closely related to mianserin .Chemical Reactions Analysis
A new, rapid, and sensitive high-performance liquid chromatography method has been developed for the quantification of mirtazapine (MRZ), a noradrenergic and specific serotonergic inhibitor antidepressant (NaSSA) and its two major metabolites N-desmethyl mirtazapine (NDM) and 8-hydroxymirtazapine (8-OHM) in human plasma .Physical and Chemical Properties Analysis
This compound has a molecular weight of 255.35 g/mol . The melting point is >195°C (dec.) .Applications De Recherche Scientifique
Surveillance thérapeutique des médicaments
Desmethyl Mirtazapine-d4 est utilisé pour déterminer la mirtazapine (MRP) pendant la psychopharmacothérapie dans les fluides biologiques. Ceci est essentiel pour obtenir une thérapie réussie, pour éviter la toxicité liée aux interactions médicamenteuses, à la variabilité génétique et à la mauvaise observance {svg_1}.
Chromatographie liquide haute performance (HPLC)
Une nouvelle méthode de chromatographie liquide haute performance rapide et sensible a été mise au point dans le plasma humain pour la détermination de la MRP et de la N-desméthylmirtazapine (NDM) qui est un métabolite actif {svg_2}.
Développement de la méthode d'extraction
Une nouvelle méthode d'extraction a été utilisée dans l'étude et d'excellentes valeurs de récupération (moyennes) pour la MRP et la NDM (94,4 %, 106,6 %, respectivement) ont été obtenues {svg_3}.
Microextraction en phase solide dispersive magnétique assistée par ultrasons
Une nouvelle méthode de microextraction en phase solide dispersive magnétique assistée par ultrasons couplée à la chromatographie liquide haute performance a été mise au point pour l'extraction et la détermination de la mirtazapine, de la N-desméthylmirtazapine et de la 8-hydroxymirtazapine dans des échantillons d'urine humaine et d'eau {svg_4}.
Étude de la contamination environnementale
Cette méthode peut être appliquée de manière satisfaisante à la détermination de la mirtazapine et de ses métabolites dans les échantillons d'urine humaine et d'eau environnementale {svg_5}. Ceci est important car ces composés sont connus comme une source de contamination environnementale lorsqu'ils pénètrent dans les échantillons d'eau environnementale {svg_6}.
Antagoniste alpha-adrénergique
This compound joue un rôle de métabolite xénobiotique humain, d'antagoniste alpha-adrénergique {svg_7}.
Médicament anxiolytique
Il agit également comme un médicament anxiolytique {svg_8}.
Antagoniste du récepteur H1
This compound est un antagoniste du récepteur H1, un antagoniste de l'histamine et un antagoniste sérotoninergique {svg_9}.
Mécanisme D'action
Target of Action
Desmethyl Mirtazapine-d4, a metabolite of the antidepressant mirtazapine , primarily targets central dopamine D2, dopamine D3, and serotonin 5-HT1A receptors . It also acts as an antagonist at serotonin 5-HT2A receptors . These receptors play a crucial role in regulating mood and emotional responses.
Mode of Action
this compound acts as a partial agonist at dopamine D2/D3 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . This dual mode of action enhances the release of norepinephrine and 5-HT1A-mediated serotonergic transmission .
Pharmacokinetics
this compound is extensively metabolized in the liver, primarily by cytochrome P450 iso-enzymes CYP1A2, CYP2D6, and CYP3A4 . The compound shows linear pharmacokinetics over a dose range of 15 to 80mg . Its oral bioavailability is approximately 50%, mainly due to gut wall and hepatic first-pass metabolism . The elimination half-life of this compound ranges from 20 to 40 hours .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on neurotransmitter systems. By enhancing norepinephrine and 5-HT1A-mediated serotonergic transmission, it can alleviate symptoms of depression . Furthermore, its antagonistic action on 5-HT2A receptors can help reduce anxiety and improve sleep .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, liver and renal impairments can decrease the oral clearance of the compound . Additionally, enzyme induction by certain drugs can significantly decrease its plasma concentrations . Therefore, the patient’s health status and concurrent medications can significantly impact the compound’s pharmacological effects.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Desmethyl Mirtazapine-d4 interacts with various enzymes and proteins. It is a labelled metabolite of Mirtazapine and acts as an α2-adrenergic blocker . The α2 antagonistic properties of the R(-)- and S(+)-enantiomers make them both pharmacologically active and may be a factor in their antidepressant effects .
Cellular Effects
This compound influences cell function by interacting with various cellular processes. It is hypothesized to have antidepressant effects due to the synergy between noradrenergic and serotonergic actions . It is effective in treating major depressive disorder and depression associated with various conditions .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts as an antagonist of the α2-adrenergic receptors on both norepinephrine and serotonin presynaptic axons . This leads to increased release of norepinephrine and enhanced specific serotonin activity .
Temporal Effects in Laboratory Settings
It is known that Mirtazapine, from which this compound is derived, does not display linear pharmacokinetics in cats, suggesting that metabolism appears slowed at higher doses .
Dosage Effects in Animal Models
Studies on Mirtazapine in cats suggest that sedation is inversely related to dose and may be excessive in older adults on the 7.5 mg daily dose .
Metabolic Pathways
This compound is involved in various metabolic pathways. Mirtazapine undergoes extensive metabolism during its first pass through the liver, the major metabolic pathways in humans being N-demethylation, N-oxidation, and 8-hydroxylation, followed by conjugation .
Subcellular Localization
It is known that mRNA localization to distinct cellular compartments gives precise and efficient control over the translation process .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Desmethyl Mirtazapine-d4 involves the reduction of Mirtazapine-d4 to Desmethyl Mirtazapine-d4 using a suitable reducing agent.", "Starting Materials": [ "Mirtazapine-d4", "Suitable reducing agent" ], "Reaction": [ "Mirtazapine-d4 is dissolved in a suitable solvent.", "The reducing agent is added to the solution.", "The reaction mixture is stirred at a suitable temperature for a suitable time.", "The reaction progress is monitored using suitable analytical techniques.", "Once the reaction is complete, the solvent is removed under reduced pressure.", "The residue is purified using suitable chromatographic techniques to obtain Desmethyl Mirtazapine-d4." ] } | |
Numéro CAS |
1188331-80-7 |
Formule moléculaire |
C16H13N3D4 |
Poids moléculaire |
255.36 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
61337-68-6 (unlabelled) |
Étiquette |
Mirtazapine Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



